4-O-Methylfisetin-d3
Description
4-O-Methylfisetin-d3 is a deuterated derivative of the flavonoid fisetin (3,7,3',4'-tetrahydroxyflavone), where a methyl group substitutes the hydroxyl at the 4-O position, and three hydrogen atoms are replaced with deuterium. This structural modification enhances metabolic stability and makes it valuable as an internal standard in analytical chemistry, particularly for quantifying fisetin and its metabolites in biological matrices via LC-MS/MS. The methylation at the 4-O position likely reduces polarity, improving lipophilicity and membrane permeability, while deuterium incorporation minimizes hydrogen-deuterium exchange effects, ensuring reliable isotopic tracking .
Properties
Molecular Formula |
C₁₆H₉D₃O₆ |
|---|---|
Molecular Weight |
303.28 |
Synonyms |
3,3’,7-Trihydroxy-4’-methoxy-flavone-d3; 3,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
A. Fisetin (Non-Methylated, Non-Deuterated)
- Key Differences : Lacks the 4-O-methyl group and deuterium substitution.
- Impact : Higher metabolic susceptibility due to free hydroxyl groups, shorter half-life, and reduced utility as an analytical standard compared to 4-O-Methylfisetin-d3.
B. 4-Hydroxy Mephenytoin-d3 ()
- Structure : Deuterated hydantoin derivative with a 4-hydroxy phenyl group.
- Comparison: Both compounds incorporate deuterium for isotopic labeling. 4-Hydroxy Mephenytoin-d3 serves as a metabolic tracer in cytochrome P450 studies, whereas this compound is tailored for flavonoid quantification. Molecular weight: 237.27 (4-Hydroxy Mephenytoin-d3) vs. ~299.3 (estimated for this compound) .
C. 4-Methoxybutyrylfentanyl ()
- Structure : Opioid with a 4-methoxy phenyl group and piperidine backbone.
- Comparison :
Physicochemical Properties
Analytical Techniques
- NMR : Deuterated compounds (e.g., 4-Hydroxy Mephenytoin-d3) show distinct isotopic shifts, aiding in structural elucidation .
- GC/MS : Used for 4-Methoxybutyrylfentanyl detection; similar methods apply to this compound for quantifying trace metabolites .
- FTIR: Differentiates functional groups (e.g., methoxy vs. hydroxyl) in deuterated and non-deuterated analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
